molecular formula C14H29NO B3036638 Halaminol A CAS No. 389125-56-8

Halaminol A

Cat. No.: B3036638
CAS No.: 389125-56-8
M. Wt: 227.39 g/mol
InChI Key: KLWPMNOQFSPVII-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Halaminol A has been identified to have anthelmintic activity against Haemonchus contortus , a socioeconomically important parasitic nematode of livestock animals . The compound significantly affects the larvae of H. contortus, indicating that the larvae could be the primary target of this compound .

Biochemical Pathways

contortus larvae

Pharmacokinetics

Its anthelmintic activity suggests that it is able to reach its target in the organism and exert its effects

Result of Action

The primary result of this compound’s action is the inhibition of larval development and motility in H. contortus . This leads to a decrease in the population of this parasitic nematode, which can have significant benefits for livestock health.

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the marine environment from which this compound is derived is one of the most diverse natural ecosystems and represents a rich resource of novel chemical entities The specific environmental conditions in this habitat may play a role in the compound’s action, efficacy, and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Halaminol A involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods: advancements in synthetic chemistry may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions: Halaminol A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Properties

IUPAC Name

(2S,3R)-2-aminotetradec-13-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h3,13-14,16H,1,4-12,15H2,2H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWPMNOQFSPVII-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCCCCCCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CCCCCCCCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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